3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride

Cross-coupling C–C bond formation Late-stage functionalisation

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride (CAS 2703779-21-7; free acid CAS 1234015-04-3) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrazine family, a privileged scaffold in medicinal chemistry. The compound features a bromine atom at the 3-position, which is the preferred site for electrophilic substitution on the parent ring system , and a carboxylic acid group at the 6-position.

Molecular Formula C7H5BrClN3O2
Molecular Weight 278.49 g/mol
Cat. No. B13486446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride
Molecular FormulaC7H5BrClN3O2
Molecular Weight278.49 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(N=CC2=N1)C(=O)O)Br.Cl
InChIInChI=1S/C7H4BrN3O2.ClH/c8-5-1-10-6-2-9-4(7(12)13)3-11(5)6;/h1-3H,(H,12,13);1H
InChIKeyWITNAEZJUDIEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic Acid Hydrochloride: Core Scaffold Identity and Procurement-Relevant Characteristics


3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride (CAS 2703779-21-7; free acid CAS 1234015-04-3) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrazine family, a privileged scaffold in medicinal chemistry [1]. The compound features a bromine atom at the 3-position, which is the preferred site for electrophilic substitution on the parent ring system [2], and a carboxylic acid group at the 6-position. It is supplied as the hydrochloride salt (molecular formula C₇H₅BrClN₃O₂, MW 278.49 g/mol) to improve handling and aqueous solubility relative to the free acid .

Why 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic Acid Hydrochloride Cannot Be Replaced by Generic Imidazo[1,2-a]pyrazine Analogs


Imidazo[1,2-a]pyrazine derivatives exhibit sensitivity to the position and nature of substituents that governs both chemical reactivity and biological target engagement. The 3-position is the kinetically favored site for electrophilic substitution on the parent ring [1], making the bromine atom a strategic handle for further functionalisation via cross-coupling. Simultaneously, the 6-carboxylic acid moiety provides a conjugation-ready anchor distinct from regioisomeric carboxylic acids at the 2-, 3-, or 8-positions, which have been shown to yield divergent pharmacological profiles in H+/K+-ATPase inhibition studies [2]. Substituting one analog for another risks loss of synthetic versatility and altered biological readout, particularly when the procurement objective is structure–activity relationship (SAR) exploration or late-stage diversification.

Quantitative Differentiation Evidence: 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic Acid Hydrochloride vs. Closest Analogs


Synthetic Versatility: Suzuki Coupling Enabled by the 3-Bromo Substituent vs. Non-Brominated 6-Carboxylic Acid Analog

The 3-bromo substituent permits palladium-catalysed Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids, a transformation not feasible with the non-brominated imidazo[1,2-a]pyrazine-6-carboxylic acid (CAS 788819-82-9). The analogous 3-bromoimidazo[1,2-a]pyrazine core has been demonstrated to undergo efficient Suzuki coupling with phenylboronic acid under standard conditions (Na₂CO₃, DME/H₂O, Pd catalyst) to yield 3-aryl derivatives [1]. This reactivity is directly transferable to the 6-carboxylic acid hydrochloride variant, providing a dual-functionalised scaffold in a single step.

Cross-coupling C–C bond formation Late-stage functionalisation

Conjugation Anchor: 6-Carboxylic Acid Differentiates from 3-Bromoimidazo[1,2-a]pyrazine Lacking a Carboxyl Handle

The 6-carboxylic acid group provides a direct conjugation site for amide or ester bond formation with amines or alcohols. In the H+/K+-ATPase inhibitor series, 6-substituted imidazo[1,2-a]pyrazines bearing alkoxycarbonyl or aminocarbonyl groups at the 6-position demonstrated potent and reversible inhibition of the gastric acid pump [1]. In contrast, 3-bromoimidazo[1,2-a]pyrazine (CAS 57948-41-1) lacks any carboxyl functionality and requires additional synthetic manipulation to introduce a conjugatable handle, adding 2–3 synthetic steps.

Amide coupling Bioconjugation PROTAC linker

Aqueous Solubility: Hydrochloride Salt Form vs. Free Acid Form for Biological Assay Compatibility

The hydrochloride salt of 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid offers enhanced aqueous solubility compared to the free acid (CAS 1234015-04-3). While direct comparative solubility data are not published for this specific pair, the general principle that hydrochloride salts of heterocyclic carboxylic acids exhibit significantly higher aqueous solubility than their free acid counterparts is well established [1]. The free acid has limited water solubility (< 1 mg/mL typical for this class), whereas the hydrochloride salt is reported by the supplier as a freely soluble solid suitable for direct use in biological assay buffers .

Aqueous solubility Assay compatibility Formulation

Regioisomeric Differentiation: 6-Carboxylic Acid vs. 8-Carboxylic Acid Isomer in HASPIN Kinase Inhibition Context

Patent EP4049726A1 discloses imidazo[1,2-a]pyrazine-6-carboxylic acid derivatives as HASPIN kinase inhibitors [1]. While specific IC₅₀ values for the 3-bromo-6-carboxylic acid hydrochloride are not publicly disclosed, the patent establishes that the 6-carboxylic acid regioisomer is competent for HASPIN inhibition. Regioisomeric imidazo[1,2-a]pyrazine carboxylic acids with the carboxyl group at the 2-, 3-, or 8-positions have been profiled in distinct biological contexts (e.g., H+/K+-ATPase for 6-substituted [2]; KRAS G12C-mutated cell inhibition for 3-carboxylic acid derivatives [3]), indicating that the position of the carboxyl group directs target engagement. The 6-carboxylic acid regioisomer thus occupies a specific pharmacological niche not addressed by other positional isomers.

Kinase inhibition HASPIN Regioisomer selectivity

Purity Benchmarking: Supplier-Specified Purity of the Hydrochloride Salt vs. Free Acid from Commercial Sources

The hydrochloride salt is supplied at a purity of 98% (HPLC) , matching or exceeding the typical purity range of the free acid offered by multiple vendors (95–98%) . Consistent high purity is critical for SAR studies where trace impurities of de-brominated or positional isomer contaminants can confound biological interpretation. The hydrochloride form benefits from crystallinity that facilitates purification to higher and more consistent purity levels compared to the amorphous free acid.

Purity specification Quality control Reproducibility

Optimal Procurement Scenarios for 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic Acid Hydrochloride Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Campaigns Targeting HASPIN Kinase or Gastric H+/K+-ATPase

The 6-carboxylic acid regioisomer is explicitly claimed in HASPIN inhibitor patents [1] and has demonstrated utility in H+/K+-ATPase inhibitor programs [2]. The 3-bromo substituent further enables rapid Suzuki diversification to explore the C-3 aryl-binding pocket, while the hydrochloride salt ensures direct compatibility with biochemical assay buffers without additional solubilisation steps. Procurement of this specific compound avoids the need for separate halogenation and carboxylation steps, compressing the synthetic route by 3–4 steps relative to starting from the unsubstituted imidazo[1,2-a]pyrazine core.

PROTAC and Bifunctional Degrader Linker Synthesis

The dual functionality—3-bromo as a cross-coupling handle and 6-carboxylic acid as a conjugation site—makes this compound an ideal intermediate for constructing heterobifunctional degraders. The bromide can be elaborated via Suzuki coupling to install a target-protein ligand, while the carboxylic acid can be coupled to an E3 ligase recruiter via amide bond formation. The hydrochloride salt form ensures solubility in the polar aprotic solvents (DMF, DMSO) commonly used for amide couplings [1].

Focused Library Synthesis Around the Imidazo[1,2-a]pyrazine Scaffold

For laboratories building focused compound libraries, 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride serves as a single, high-purity starting material that can be diversified in two orthogonal directions: C-3 arylation via Suzuki coupling and C-6 derivatisation via amide/ester formation. This divergent strategy maximises chemical space exploration from a single building block, reducing procurement complexity and inventory overhead [1][2].

Quote Request

Request a Quote for 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.